

Technical Support Center: Troubleshooting RNase Contamination in siRNA Experiments

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Compound of Interest

Compound Name: *AKT2 Human Pre-designed siRNA Set A*

Cat. No.: *B15567197*

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Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing, detecting, and eliminating RNase contamination in siRNA experiments. RNase contamination is a critical factor that can lead to the degradation of siRNA and target mRNA, resulting in inconsistent or failed experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of RNase contamination in a laboratory setting?

A1: RNases are ubiquitous and highly stable enzymes, making contamination a common challenge. The major sources include:

- Human contact: Skin, hair, and perspiration are rich in RNases. Always wear gloves and change them frequently, especially after touching common surfaces.[\[1\]](#)[\[2\]](#)
- Laboratory surfaces: Benchtops, equipment (pipettors, centrifuges), and other surfaces can harbor RNases from dust, bacteria, and fungi.[\[1\]](#)[\[3\]](#)
- Consumables: Non-certified pipette tips, microcentrifuge tubes, and glassware can be sources of contamination. Autoclaving alone may not be sufficient to inactivate all RNases.[\[1\]](#)

- Aqueous solutions: Water and buffers can be contaminated with RNases. It is crucial to use certified RNase-free water or treat solutions to inactivate RNases.[1][3]
- Reagents: Enzymes and other reagents, if not certified as RNase-free, can introduce contamination into your experiments.[1]

Q2: How can I detect RNase contamination in my solutions or on my lab equipment?

A2: Several methods are available for detecting RNase activity. The most common and sensitive methods utilize fluorescence-based assays.[4][5] These kits, such as RNaseAlert™ or RNaseReveal™, contain an RNA substrate with a fluorescent reporter and a quencher molecule attached. In the presence of RNases, the RNA substrate is cleaved, separating the reporter from the quencher and generating a fluorescent signal that is proportional to the amount of RNase activity.[4][6][7]

Q3: What is the proper way to store and handle my siRNA to prevent degradation?

A3: Proper storage and handling are critical for maintaining the integrity of your siRNA.

- Storage: Lyophilized siRNA is stable at -20°C or -80°C for at least one year.[8] Once resuspended, store siRNA in an RNase-free buffer (e.g., 1x TE buffer) in small aliquots at -20°C or -80°C to avoid multiple freeze-thaw cycles (no more than 5 cycles are recommended).[8][9]
- Handling: Always use certified RNase-free tips, tubes, and solutions when working with siRNA.[2][10] Wear gloves at all times and work in a clean, dedicated area for RNA work.[2][11]

Q4: Can I use DEPC to treat all my solutions?

A4: Diethyl pyrocarbonate (DEPC) is a chemical that inactivates RNases by modifying histidine residues.[12] It is commonly used to treat water and some buffers. However, DEPC can react with primary amines and therefore cannot be used with buffers like Tris or HEPES.[2][13] After treatment, DEPC must be removed by autoclaving, as residual DEPC can inhibit downstream enzymatic reactions.[2]

Troubleshooting Guides

Issue 1: Inconsistent or no gene knockdown in my siRNA experiment.

This is a common problem that can often be attributed to siRNA degradation by RNase contamination.

Possible Cause	Troubleshooting Step
RNase contamination of siRNA stock	1. Check the integrity of your siRNA stock by running a sample on a denaturing polyacrylamide gel. A smear instead of a sharp band indicates degradation. 2. Prepare fresh dilutions of your siRNA stock using certified RNase-free water or buffer.
Contamination of transfection reagents	1. Use fresh, certified RNase-free transfection reagents. 2. Test for RNase activity in your reagents using a commercial detection kit.
Contamination during cell culture and transfection	1. Ensure aseptic technique and use a dedicated cell culture hood for RNAi experiments. 2. Avoid using antibiotics in the media during transfection as they can affect cell permeability and health. ^[14] 3. Clean the work area and pipettes with an RNase decontamination solution before starting your experiment.
Degradation of target mRNA post-transfection	1. Use an RNase inhibitor in your cell lysis buffer when harvesting cells for RNA extraction. 2. Process samples quickly and keep them on ice to minimize RNA degradation.

Issue 2: RNA degradation observed during RNA extraction and analysis.

If you observe smeared bands on an agarose gel after RNA isolation, RNase contamination is a likely culprit.

Possible Cause	Troubleshooting Step
Contaminated lab equipment	1. Decontaminate all equipment (pipettes, centrifuges, electrophoresis tanks) with a commercial RNase decontamination solution (e.g., RNaseZap™).[15][16] 2. Bake glassware at 180°C or higher for several hours.[2][11] 3. Treat plasticware with 3% hydrogen peroxide for 10 minutes, followed by a thorough rinse with RNase-free water.[11][13]
Contaminated solutions	1. Prepare fresh buffers with DEPC-treated water (for compatible buffers) or certified RNase-free water.[1][2] 2. Filter sterilize solutions through a 0.22 µm filter.[13]
RNase introduction during the procedure	1. Always wear gloves and change them frequently.[2][11] 2. Use aerosol-resistant pipette tips to prevent cross-contamination.[11] 3. Maintain a separate, designated workspace for RNA experiments.[2][11]

Experimental Protocols

Protocol 1: General RNase Decontamination of Laboratory Surfaces and Equipment

- Preparation: Wear gloves and a lab coat. Work in a well-ventilated area or a fume hood, especially when using spray bottles of decontamination solutions.[15]
- Application:
 - Surfaces (Benchtops, etc.): Liberally spray a commercial RNase decontamination solution (e.g., RNaseZap™) onto the surface. Wipe thoroughly with a clean paper towel. Rinse the surface with RNase-free water and dry with a new clean paper towel.[15]
 - Equipment (Pipettors, etc.): Disassemble the pipette shaft according to the manufacturer's instructions. Wipe all surfaces with a towelette soaked in RNase decontamination solution

or by spraying the solution onto a paper towel and wiping. For smaller parts, you can soak them briefly (1-2 minutes). Rinse all parts thoroughly with RNase-free water and allow them to dry completely before reassembly.[\[15\]](#)

- Glassware: Bake at 200-250°C for at least 2 hours.[\[17\]](#) Alternatively, soak in 0.1% DEPC-treated water for 1 hour, then rinse with RNase-free water and autoclave.[\[2\]](#)[\[11\]](#)
- Plasticware (non-autoclavable): Soak in 3% hydrogen peroxide for 10 minutes, then rinse thoroughly with RNase-free water.[\[11\]](#)[\[13\]](#)

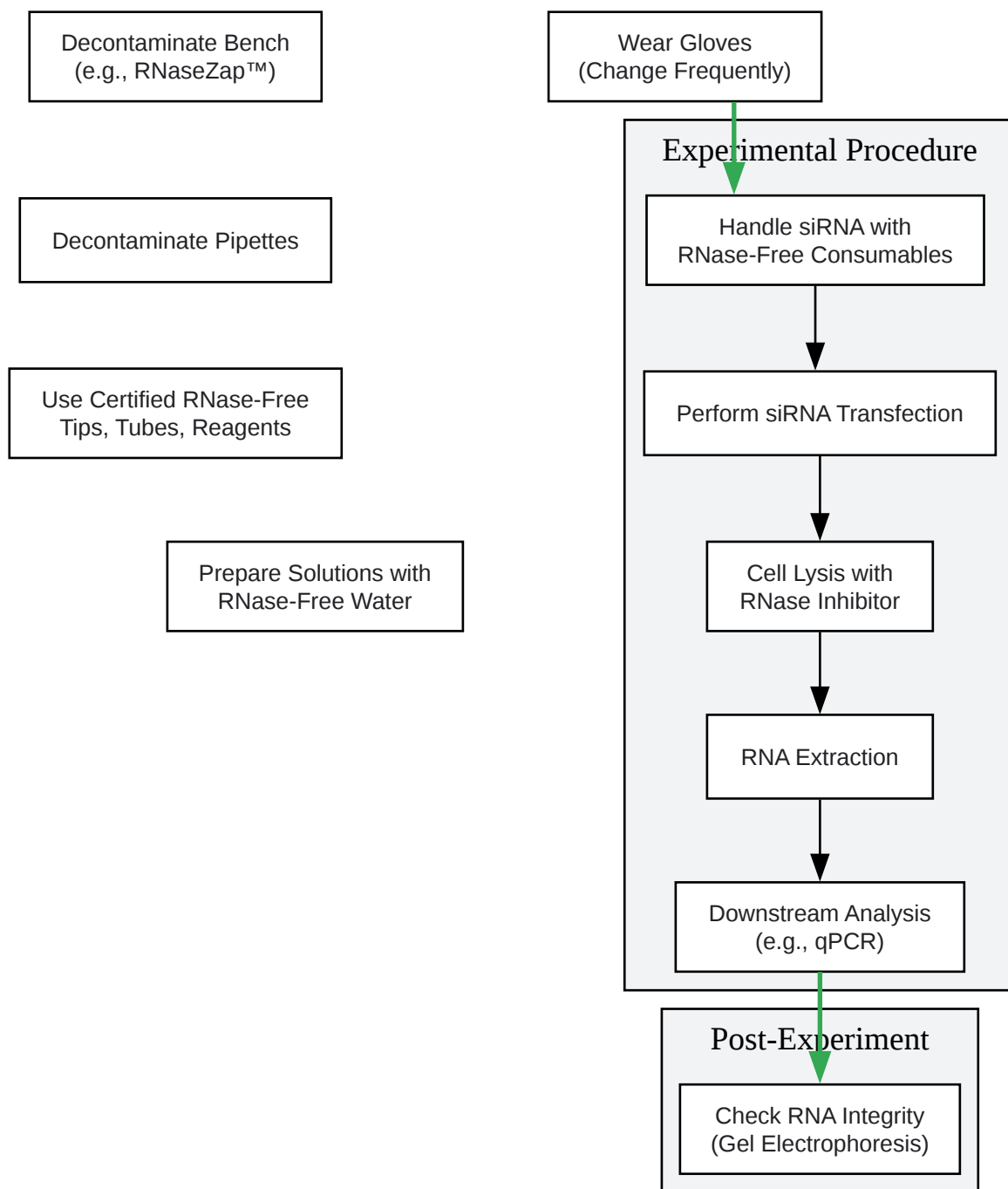
Protocol 2: Detection of RNase Activity using a Fluorescence-Based Assay

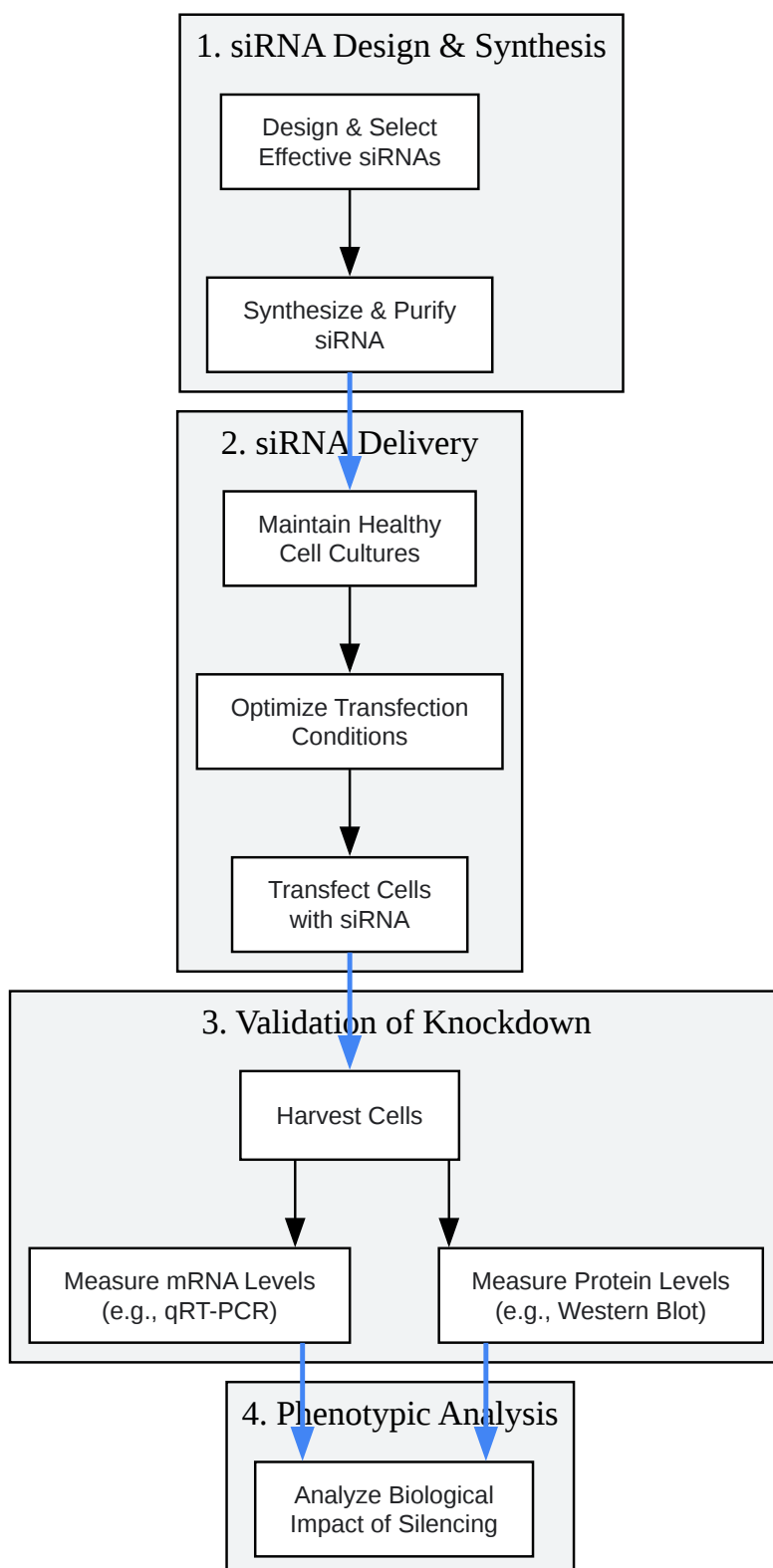
This protocol is a general guideline for using a commercial RNase detection kit. Always refer to the manufacturer's specific instructions.

- Reagent Preparation: Reconstitute the lyophilized RNA substrate and prepare the reaction buffer as per the kit's instructions.
- Sample Preparation: Collect a small aliquot of the solution to be tested (e.g., water, buffer, or a solution in which a piece of equipment has been rinsed).
- Assay Setup:
 - In a microcentrifuge tube or a well of a microplate, add the reaction buffer.
 - Add the RNA substrate.
 - Add your sample to be tested.
 - Include a positive control (a known RNase solution provided with the kit) and a negative control (RNase-free water).
- Incubation: Incubate the reactions at 37°C for the time specified in the kit's protocol (typically 30-60 minutes).[\[4\]](#)
- Detection:

- Qualitative: Visualize the fluorescence under a UV transilluminator. An increase in fluorescence compared to the negative control indicates the presence of RNases.[4]
- Quantitative: Measure the fluorescence intensity using a fluorometer. The signal intensity is directly proportional to the amount of RNase activity.[4][7]

Visual Workflows





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